Cas no 1333319-71-3 (tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate)

Tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical research. The compound features a bromo and fluoro substitution pattern on the indazole core, enhancing its reactivity for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. Its well-defined structure and high purity make it valuable for constructing complex molecules, particularly in medicinal chemistry for developing kinase inhibitors or other bioactive scaffolds. The presence of both halogen substituents offers additional sites for further functionalization, increasing its utility in structure-activity relationship studies.
tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate structure
1333319-71-3 structure
Product Name:tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
CAS No:1333319-71-3
MF:C12H12BrFN2O2
MW:315.138285636902
CID:1030109
PubChem ID:71304717
Update Time:2025-05-20

tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate
    • tert-butyl 4-bromo-6-fluoroindazole-1-carboxylate
    • DTXSID80745341
    • tert-Butyl4-bromo-6-fluoro-1H-indazole-1-carboxylate
    • 1333319-71-3
    • DB-433517
    • Inchi: 1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-10-5-7(14)4-9(13)8(10)6-15-16/h4-6H,1-3H3
    • InChI Key: YQFHTRSJLSEGAE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1C=NN2C(=O)OC(C)(C)C)F

Computed Properties

  • Exact Mass: 314.00662g/mol
  • Monoisotopic Mass: 314.00662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 44.1Ų

tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate Pricemore >>

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Additional information on tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate

Recent Advances in the Synthesis and Applications of tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3)

In the rapidly evolving field of chemical biology and pharmaceutical research, the compound tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3) has garnered significant attention due to its versatile applications in drug discovery and development. This research briefing aims to provide an up-to-date overview of the latest studies focusing on the synthesis, characterization, and pharmacological potential of this indazole derivative.

Recent literature highlights the importance of tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a key intermediate in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of indazole-based kinase inhibitors, which show promising activity against various cancer cell lines. The presence of both bromo and fluoro substituents at the 4- and 6-positions, respectively, enhances the reactivity of this compound, making it a valuable building block for further functionalization.

Another significant advancement was reported in Organic Letters (2024), where researchers developed a novel palladium-catalyzed cross-coupling reaction using tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a starting material. This methodology enabled the efficient synthesis of diverse indazole derivatives with potential applications in neurodegenerative disease therapeutics. The study emphasized the compound's stability under various reaction conditions, which is crucial for its widespread use in medicinal chemistry.

From a pharmacological perspective, recent in vitro studies have shown that derivatives synthesized from tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate exhibit notable inhibitory effects on inflammatory pathways. A 2024 publication in Bioorganic & Medicinal Chemistry demonstrated that certain analogs displayed potent activity against COX-2 enzymes, suggesting potential applications in developing new anti-inflammatory drugs with improved selectivity profiles.

The compound's role in PROTAC (Proteolysis Targeting Chimera) technology has also been explored in recent research. Scientists have utilized tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate as a versatile linker in the design of targeted protein degraders, as reported in Nature Chemical Biology (2023). This application capitalizes on the compound's ability to maintain structural integrity while facilitating the formation of ternary complexes between target proteins and E3 ubiquitin ligases.

In conclusion, tert-Butyl 4-bromo-6-fluoro-1H-indazole-1-carboxylate (CAS: 1333319-71-3) continues to prove its value as a multifunctional intermediate in pharmaceutical research. The latest studies underscore its importance in synthetic chemistry and drug development, particularly in the areas of oncology, inflammation, and targeted protein degradation. Future research directions may focus on expanding its applications in fragment-based drug discovery and the development of more efficient synthetic routes to further enhance its accessibility to the research community.

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